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5-bromo-5H-pyrimidin-2-one

Catalog No.
S12832745
CAS No.
M.F
C4H3BrN2O
M. Wt
174.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-5H-pyrimidin-2-one

Product Name

5-bromo-5H-pyrimidin-2-one

IUPAC Name

5-bromo-5H-pyrimidin-2-one

Molecular Formula

C4H3BrN2O

Molecular Weight

174.98 g/mol

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-3H

InChI Key

CCCBPVCWEYDGDH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)N=CC1Br

Physical State and Appearance

5-bromo-5H-pyrimidin-2-one exists as a solid crystalline material under standard atmospheric conditions [14]. The compound exhibits a characteristic light orange to yellow to green powder or crystalline appearance, with color variations potentially attributable to crystal polymorphism or trace impurities [2]. The molecular formula is C₄H₃BrN₂O with a molecular weight of 174.98 grams per mole [14]. At room temperature (20°C), the compound maintains its solid state stability, making it suitable for storage under ambient conditions when kept dry [2].

The crystalline nature of 5-bromo-5H-pyrimidin-2-one is consistent with typical pyrimidinone derivatives, which commonly form ordered lattice structures through intermolecular hydrogen bonding networks [23]. The presence of the bromine substituent at the 5-position contributes to the overall molecular density and influences the crystal packing arrangement [17].

Solubility Parameters in Various Solvents

The solubility behavior of 5-bromo-5H-pyrimidin-2-one varies significantly across different solvent systems, reflecting the compound's amphiphilic nature with both polar and nonpolar structural features [31]. Pyrimidine derivatives generally demonstrate enhanced solubility in polar aprotic solvents compared to nonpolar systems [31].

Solvent SystemSolubility CharacteristicsTemperature Dependence
WaterLimited solubility due to hydrophobic bromine substituentIncreases with temperature [31]
MethanolModerate solubility via hydrogen bonding interactionsPositive temperature coefficient [31]
EthanolGood solubility, enhanced by hydroxyl group interactionsTemperature-dependent increase [33]
ChloroformEnhanced solubility due to halogen-halogen interactionsModerate temperature sensitivity [31]
DimethylformamideHigh solubility via dipolar interactionsStrong temperature dependence [31]
TetrahydrofuranGood solubility through ether oxygen interactionsTemperature-responsive [31]

The solubility patterns follow the general trend observed for substituted pyrimidines, where polar solvents with hydrogen bonding capability provide optimal dissolution conditions [31] [33]. The bromine substituent contributes to enhanced solubility in halogenated solvents through favorable halogen-halogen interactions [17].

Thermal Properties and Stability

5-bromo-5H-pyrimidin-2-one demonstrates thermal stability up to approximately 230°C, at which point decomposition occurs rather than melting [30]. This decomposition temperature is characteristic of halogenated pyrimidinones, which typically undergo thermal degradation through dehalogenation and ring fragmentation processes [18] [20].

The thermal decomposition follows a multi-step process, beginning with the loss of the bromine substituent at elevated temperatures, followed by ring system degradation [18]. Thermogravimetric analysis of similar pyrimidine derivatives indicates that the presence of halogen substituents generally decreases thermal stability compared to unsubstituted analogues [20].

Thermal PropertyValueReference
Decomposition Temperature230°C [30]
Boiling Point (estimated)371.3±34.0°C at 760 mmHg [30]
Flash Point178.4±25.7°C [30]
Thermal Stability RangeRoom temperature to 200°C [18]

The compound exhibits good thermal stability under normal storage and handling conditions, with degradation only occurring at temperatures well above typical laboratory conditions [18] [20].

Partition Coefficient and Lipophilicity

The partition coefficient (LogP) of 5-bromo-5H-pyrimidin-2-one is estimated to be in the range of 0.5 to 1.5, indicating moderate lipophilicity [11]. This value reflects the balance between the hydrophilic pyrimidinone core and the lipophilic bromine substituent [11] [12].

The lipophilic character is significantly influenced by the bromine atom, which contributes to increased membrane permeability while maintaining sufficient aqueous solubility for biological activity [12]. The moderate LogP value suggests favorable pharmacokinetic properties, as compounds with LogP values between 0 and 3 typically demonstrate optimal membrane permeation characteristics [11].

Factors affecting the partition coefficient include:

  • The electron-withdrawing nature of the bromine substituent
  • Hydrogen bonding capability of the pyrimidinone ring system
  • Molecular size and surface area considerations
  • Potential for tautomeric equilibria affecting overall polarity [11] [12]

Hydrogen Bonding Capabilities

5-bromo-5H-pyrimidin-2-one possesses both hydrogen bond donor and acceptor capabilities, characteristic of pyrimidinone derivatives [21] [22]. The compound can function as a hydrogen bond donor through the nitrogen-hydrogen group and as an acceptor through the carbonyl oxygen and ring nitrogen atoms [24].

The hydrogen bonding pattern follows an acceptor-donor-acceptor arrangement, similar to other pyrimidine derivatives used in supramolecular chemistry [21] [25]. This bonding capability enables the formation of complementary hydrogen-bonded networks with appropriate donor-acceptor-donor systems [25].

Key hydrogen bonding features include:

  • Carbonyl oxygen as a strong hydrogen bond acceptor
  • Ring nitrogen atoms as moderate acceptors
  • Secondary amine hydrogen as a donor (when tautomerically available)
  • Potential for multiple hydrogen bonding sites enabling complex formation [21] [24]

The hydrogen bonding strength is modulated by the electron-withdrawing bromine substituent, which reduces electron density on the acceptor sites while potentially enhancing donor acidity [22] [25].

Acid-Base Characteristics

The acid-base behavior of 5-bromo-5H-pyrimidin-2-one is dominated by the pyrimidinone ring system, which exhibits weakly basic characteristics due to the presence of ring nitrogen atoms [16]. The estimated pKa value is approximately 1.4 for the most acidic proton, consistent with similar pyrimidine derivatives [15] [16].

The compound can exist in multiple tautomeric forms, with the keto-enol equilibrium playing a significant role in determining its acid-base properties [28] [29]. The keto form predominates in aqueous solution due to stabilization through hydrogen bonding and solvation effects [28].

Acid-Base PropertyEstimated ValueReference
pKa (most acidic)~1.4 [15]
Basic pKb~8-9 [16]
Predominant form in waterKeto tautomer [28]
pH stability range2-12 [16]

The bromine substituent exerts an electron-withdrawing effect, reducing the basicity of the ring nitrogen atoms and increasing the acidity of any exchangeable protons [15] [16].

Intermolecular Interactions and Supramolecular Assembly

5-bromo-5H-pyrimidin-2-one demonstrates significant potential for supramolecular assembly through various non-covalent interactions [17] [23]. The primary driving forces for assembly include hydrogen bonding, halogen bonding, and π-π stacking interactions [17] [24].

Crystal structure analysis of related bromine-containing pyrimidines reveals that bromine atoms participate in specific intermolecular contacts, including carbon-hydrogen to bromine interactions and halogen-halogen contacts [17] [23]. These interactions contribute to the overall crystal packing efficiency and thermal stability [26].

Supramolecular assembly patterns include:

  • Hydrogen-bonded dimers through carbonyl-amine interactions
  • Extended chain structures via multiple hydrogen bonding
  • Layered arrangements facilitated by π-π stacking
  • Three-dimensional networks incorporating halogen bonding [17] [24] [26]

The bromine substituent plays a crucial role in directing the supramolecular architecture, with typical carbon-hydrogen to bromine distances ranging from 2.8 to 3.2 Angstroms [17] [23]. These interactions are weaker than classical hydrogen bonds but contribute significantly to the overall crystal stability and packing arrangements [26] [27].

The synthesis of 5-bromo-5H-pyrimidin-2-one represents a significant challenge in heterocyclic chemistry, requiring careful consideration of reaction conditions, selectivity, and scalability. Multiple synthetic pathways have been developed to access this important compound, each with distinct advantages and limitations for both laboratory and industrial applications.

Direct bromination approaches constitute one of the most straightforward methodologies for producing 5-bromo-5H-pyrimidin-2-one. The classical method involves treating 5H-pyrimidin-2-one with elemental bromine in acetic acid at elevated temperatures ranging from 125-135°C [1]. This approach typically yields the desired product in moderate yields of 43-65%, though reaction times can be extended to 3-8 hours [2]. The regioselectivity favors the C-5 position due to the electronic properties of the pyrimidine ring, where the electron-withdrawing nature of the nitrogen atoms activates the C-5 position toward electrophilic substitution.

Lithiation-bromination sequences offer superior regioselectivity and higher yields compared to direct bromination methods. These protocols typically employ organolithium reagents such as n-butyllithium at cryogenic temperatures (-78°C) followed by treatment with electrophilic brominating agents [3] [4]. The lithiation-substitution approach demonstrates excellent regioselectivity exclusively at the C-5 position with yields ranging from 78-93% [4]. However, the requirement for anhydrous conditions and low temperatures limits the industrial applicability of this method.

Cycloaddition-bromination strategies represent an alternative approach where the pyrimidine ring is constructed through cycloaddition reactions followed by bromination. These methods typically involve the reaction of 2-bromomalonaldehyde with amidine compounds under acidic conditions [5]. The reaction proceeds at moderate temperatures (80-100°C) with reaction times of 5-12 hours, yielding products in the range of 45-67% [5]. While the yields are moderate, this approach offers the advantage of constructing the heterocyclic ring and introducing the bromine substituent in a sequential manner.

One-pot multicomponent synthesis approaches have emerged as efficient alternatives that combine ring formation and bromination in a single synthetic operation. These methods typically employ three or more components under mild conditions, achieving yields of 85-97% in reaction times of 2-4 hours [6] [7]. The multicomponent approach offers excellent atom economy and reduces the number of purification steps required.

Synthesis RouteTemperature (°C)Reaction Time (h)Yield (%)SelectivityScalability
Direct Bromination with Bromine/Acetic Acid125-1353-843-65ModerateGood
Lithiation-Bromination Sequence-78 to RT4-678-93ExcellentLimited
Regioselective Bromination via N-Bromosuccinimide0-251-370-85GoodExcellent
Cycloaddition-Bromination Approach80-1005-1245-67ModerateModerate
One-pot Multicomponent Synthesis40-802-485-97GoodGood

Regioselective Bromination Techniques

Regioselectivity in pyrimidine bromination represents a critical aspect of synthetic methodology development, as uncontrolled halogenation can lead to complex mixtures of products that are difficult to separate and purify. Advanced bromination techniques have been developed to achieve precise control over the substitution pattern.

Electrophilic aromatic bromination remains the most widely employed method for introducing bromine substituents into pyrimidine rings. The inherent electronic properties of the pyrimidine nucleus direct electrophilic attack preferentially to the C-5 position over C-4 [8]. This preference arises from the greater electron density at C-5 compared to positions adjacent to nitrogen atoms. Lewis acid catalysts such as aluminum chloride or iron tribromide can enhance both the rate and selectivity of the bromination process [8].

Lithiation-substitution protocols represent the gold standard for achieving perfect regioselectivity in pyrimidine bromination. The methodology involves directed metalation using strong bases such as n-butyllithium or lithium diisopropylamide at low temperatures, followed by quenching with electrophilic bromine sources [3] [4]. This approach ensures exclusive substitution at the C-5 position with no observable formation of regioisomers. The directed metalation occurs due to the coordination of the lithium cation with the nitrogen atoms of the pyrimidine ring, facilitating deprotonation at the C-5 position.

N-Bromosuccinimide-mediated bromination offers a mild alternative to traditional bromination methods while maintaining good regioselectivity. The use of N-Bromosuccinimide in conjunction with radical initiators allows for controlled bromination under mild conditions (0-25°C) [9]. This method demonstrates good selectivity for the C-5 position while avoiding the harsh conditions associated with direct bromination protocols.

Enzymatic bromination represents an emerging green chemistry approach that utilizes haloperoxidase enzymes to achieve regioselective bromination [10]. These biocatalytic systems operate under mild aqueous conditions at physiological pH and temperature, offering excellent environmental compatibility. While the regioselectivity is generally good, the reaction rates are typically slower than chemical methods.

Bromination MethodBrominating AgentRegioselectivityReaction ConditionsMajor Advantage
Electrophilic Aromatic BrominationBromine/Lewis AcidC-5 > C-4Acetic Acid, 80-120°CHigh Yield
Lithiation-Substitution ProtocolBromine/n-ButyllithiumC-5 ExclusiveTetrahydrofuran, -78°C to RTPerfect Selectivity
N-Bromosuccinimide MediatedN-Bromosuccinimide/Radical InitiatorC-5 SelectiveCarbon Tetrachloride, 0-25°CMild Conditions
Enzymatic BrominationBromoperoxidase/Hydrogen PeroxideC-5 PredominantBuffer, pH 7, 25°CGreen Chemistry
Photo-initiated BrominationCarbon Tetrabromide/LightC-5/C-4 MixedDichloromethane, Light, RTSolvent Compatibility

Heterocyclic Ring Formation Strategies

The construction of the pyrimidine ring system requires careful consideration of the synthetic strategy, as the formation of the six-membered diazine ring can be achieved through various cyclization approaches. Each strategy offers distinct advantages depending on the desired substitution pattern and functional group compatibility.

Condensation-cyclization approaches represent the most traditional method for pyrimidine ring formation. These strategies typically involve the condensation of 1,3-dicarbonyl compounds with amidines or urea derivatives under acidic or basic conditions [11]. The cyclization proceeds through nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and dehydration. This approach is particularly effective for constructing substituted pyrimidines with predictable regioselectivity.

[3+3] Annulation reactions have emerged as powerful tools for pyrimidine construction, particularly when combined with subsequent bromination steps [12]. These reactions involve the combination of three-atom synthons with complementary three-atom units to form the six-membered ring. The methodology offers excellent control over substitution patterns and can be conducted under mild conditions with good functional group tolerance.

Multicomponent cyclization reactions provide efficient access to pyrimidine derivatives through the simultaneous combination of multiple reactants in a single synthetic operation [6]. These approaches typically involve aldehydes, active methylene compounds, and nitrogen-containing nucleophiles. The reactions can be catalyzed by various Lewis acids or organocatalysts, offering flexibility in reaction conditions.

Carbodiimide-mediated cyclizations utilize conjugated carbodiimides as key intermediates in pyrimidine ring formation [11]. The reaction proceeds through nucleophilic addition of amidines to carbodiimides, followed by 6π-electrocyclic ring closure and aromatization. This methodology offers access to highly substituted pyrimidines with excellent regioselectivity.

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methodologies to achieve efficient and selective transformations. The synthesis of 5-bromo-5H-pyrimidin-2-one has benefited significantly from the development of various catalytic systems that enhance reaction rates, selectivity, and overall efficiency.

Transition metal-catalyzed approaches have revolutionized pyrimidine synthesis through the development of cross-coupling and carbon-hydrogen activation methodologies [13]. Palladium complexes such as tetrakis(triphenylphosphine)palladium facilitate cross-coupling reactions between halogenated pyrimidines and various nucleophiles. Copper-catalyzed approaches, including copper(II) acetate-promoted cyclizations, offer alternative pathways for heterocyclic ring formation [14]. These methods typically require catalyst loadings of 2-10 mol% and demonstrate turnover numbers ranging from 50-200.

Organocatalytic systems provide metal-free alternatives for pyrimidine synthesis with excellent functional group tolerance [6]. Proline-based catalysts facilitate asymmetric cyclization reactions, while β-cyclodextrin promotes multicomponent condensations in aqueous media. These catalysts typically require higher loadings (10-30 mol%) but offer the advantage of easy removal and recyclability.

Biocatalytic approaches utilize enzymes to achieve highly selective transformations under mild conditions [10]. Lipases and peroxidases have been employed for asymmetric synthesis and selective oxidations in pyrimidine chemistry. While reaction rates may be slower than chemical methods, biocatalysts offer excellent enantioselectivity and environmental compatibility.

Heterogeneous catalysts provide practical advantages for industrial applications through easy separation and recyclability [7] [15]. Iron oxide-based magnetic nanoparticles functionalized with various ligands demonstrate excellent catalytic activity in pyrimidine synthesis. These systems can be recovered using external magnetic fields and reused multiple times without significant loss of activity.

Catalyst TypeSpecific CatalystReaction TypeCatalyst Loading (mol%)Turnover NumberRecyclability
Transition Metal ComplexesPalladium(triphenylphosphine)₄, Copper(II) AcetateCross-coupling, Carbon-Hydrogen Activation2-1050-200Limited
OrganocatalystsProline, β-CyclodextrinMulticomponent Condensation10-3010-50Good
BiocatalystsLipase, PeroxidaseAsymmetric Synthesis5-2020-100Moderate
Heterogeneous CatalystsIron₃Oxygen₄@Silicon Dioxide, Zinc Iron₂Oxygen₄Heterocyclic Formation20-100 mg5-25Excellent
PhotocatalystsRuthenium(bipyridine)₃Chloride₂, Eosin YPhoto-oxidation1-5100-500Good

Green Chemistry Applications for Synthesis

The implementation of green chemistry principles in the synthesis of 5-bromo-5H-pyrimidin-2-one addresses growing environmental concerns and regulatory requirements for sustainable chemical processes. Multiple green methodologies have been developed that minimize waste, reduce energy consumption, and eliminate hazardous substances.

Solvent-free synthesis represents one of the most impactful green chemistry approaches, eliminating the need for organic solvents entirely [16] [17]. These methodologies typically employ mechanochemical activation through ball milling or grinding to promote chemical reactions. Solvent-free conditions achieve waste reduction of 80-95% compared to traditional methods while maintaining high atom economy (85-95%) and low E-factors (0.1-0.3) [17].

Microwave-assisted synthesis dramatically reduces reaction times and energy consumption through rapid, uniform heating [18] [17]. The methodology achieves very high energy efficiency compared to conventional heating methods, with waste reduction ranging from 60-80%. Microwave irradiation enables the completion of reactions in minutes rather than hours, significantly improving process efficiency [19].

Ultrasound-assisted synthesis utilizes cavitation effects to enhance reaction rates and selectivity [20]. The acoustic cavitation creates localized high-energy environments that facilitate chemical transformations under mild conditions. This approach achieves high energy efficiency with waste reduction of 70-85% and excellent atom economy (80-92%) [20].

Deep eutectic solvents provide biodegradable alternatives to traditional organic solvents [16]. These ionic liquid-like mixtures are formed from hydrogen bond donors and acceptors, offering excellent solvation properties while maintaining environmental compatibility. Deep eutectic solvents achieve waste reduction of 70-90% with good atom economy and low E-factors [16].

Water-mediated synthesis utilizes aqueous media to replace organic solvents, significantly improving the environmental profile of synthetic processes [21]. Water-based methodologies are particularly attractive for industrial applications due to the abundant availability, low cost, and environmental compatibility of water as a solvent.

Green MethodKey FeatureEnergy EfficiencyWaste Reduction (%)Atom Economy (%)E-Factor
Solvent-free SynthesisNo Organic SolventsHigh80-9585-950.1-0.3
Microwave-assisted SynthesisRapid HeatingVery High60-8080-900.2-0.5
Ultrasound-assisted SynthesisCavitation EffectsHigh70-8580-920.15-0.4
Deep Eutectic SolventsBiodegradable MediumModerate70-9082-940.1-0.4
Water-mediated SynthesisAqueous MediumHigh75-9078-880.2-0.6

Scale-up Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production of 5-bromo-5H-pyrimidin-2-one presents numerous technical challenges that must be systematically addressed to ensure successful commercialization. Understanding and mitigating these challenges is crucial for developing economically viable manufacturing processes.

Heat transfer considerations become increasingly complex as reaction volumes increase [22] [23]. Laboratory-scale reactions benefit from rapid, uniform heat distribution due to high surface-area-to-volume ratios. However, industrial reactors face heat distribution challenges that can lead to temperature gradients and hot spots [23]. Multiple heat exchangers and optimized thermal management systems are required to maintain uniform temperature profiles in large-scale operations.

Mass transfer limitations significantly impact reaction efficiency during scale-up [22]. Diffusion-controlled processes that proceed rapidly in small-scale reactors may become rate-limiting in larger vessels due to increased diffusion path lengths. Optimized reactor design incorporating enhanced mixing and appropriate geometric considerations is essential for maintaining mass transfer efficiency.

Mixing efficiency represents a critical scale-up parameter that directly affects product quality and yield [23]. Laboratory-scale reactions typically achieve excellent mixing through high-speed stirring, but large-scale operations require advanced impeller systems and agitation strategies to ensure homogeneous conditions throughout the reactor volume [22].

Temperature control becomes increasingly challenging as reactor size increases due to thermal inertia and heat transfer limitations [23]. Distributed control systems with multiple temperature monitoring points and advanced process control algorithms are necessary to maintain precise temperature control in industrial reactors.

Safety considerations are paramount in large-scale operations, particularly for bromination reactions that may involve hazardous reagents and exothermic processes [23]. Comprehensive Hazard and Operability (HAZOP) studies, pressure relief systems, and emergency response protocols are essential components of industrial-scale synthesis.

Scale-up ParameterLaboratory ScalePilot Scale ChallengesIndustrial Scale SolutionsCritical Success Factor
Heat TransferRapid, UniformHeat DistributionMultiple Heat ExchangersThermal Management
Mass TransferEfficientDiffusion LimitationsOptimized Reactor DesignReactor Geometry
Mixing EfficiencyHighMixing GradientsAdvanced Impeller SystemsAgitation Strategy
Temperature ControlPreciseHot SpotsDistributed Control SystemsControl Systems
Pressure ManagementAtmosphericEquipment RatingPressure Relief SystemsEquipment Design
Safety ConsiderationsMinimal RiskProcess HazardsHAZOP StudiesRisk Assessment

Purification and Characterization Techniques

The successful synthesis of 5-bromo-5H-pyrimidin-2-one requires robust purification and characterization methodologies to ensure product quality and structural confirmation. Multiple analytical and preparative techniques have been developed to address the specific challenges associated with this heterocyclic compound.

Column chromatography serves as the primary method for initial purification of crude reaction products [24] [25]. Silica gel chromatography with appropriate solvent systems enables the separation of 5-bromo-5H-pyrimidin-2-one from unreacted starting materials and side products. This technique typically achieves purities of 85-95% with recovery yields of 80-95% [25]. The method requires 2-6 hours for completion and represents a moderate-cost purification option.

Crystallization techniques provide the final purification step to achieve high-purity products suitable for pharmaceutical or electronic applications [24] [25]. Recrystallization from appropriate solvents enables the achievement of purities ranging from 95-99% with good recovery yields. The process typically requires 12-48 hours for completion but represents the most cost-effective purification method [25].

High-performance liquid chromatography offers both analytical and preparative capabilities for 5-bromo-5H-pyrimidin-2-one [26] [27] [28]. Analytical HPLC enables precise quantification and purity assessment, while preparative HPLC provides access to extremely high-purity products (98-99.5%) [28]. The technique requires specialized equipment and represents a higher-cost option but offers rapid analysis times of 30-120 minutes.

Distillation and sublimation techniques are applicable when thermal stability permits [24]. Sublimation is particularly effective for achieving extremely high purities (99-99.9%) but typically results in lower recovery yields (60-85%) due to material losses during the process.

Nuclear magnetic resonance spectroscopy represents the gold standard for structural characterization of 5-bromo-5H-pyrimidin-2-one [29] [30] [31]. Both ¹H and ¹³C NMR provide definitive structural confirmation, while two-dimensional techniques enable complete assignment of all resonances [31]. The method requires dissolved samples and analysis times of 30-60 minutes but provides unambiguous structural information.

Mass spectrometry offers complementary structural information through molecular weight determination and fragmentation analysis [32] [33]. The technique demonstrates excellent sensitivity with detection limits of 0.1-1 μg and rapid analysis times of 5-15 minutes [33]. Modern mass spectrometric methods provide both qualitative and quantitative capabilities.

Infrared spectroscopy enables the identification of functional groups and provides information about molecular vibrations [29]. The technique requires minimal sample preparation and offers rapid analysis (2-5 minutes) but provides limited quantitative capabilities.

TechniqueApplicationPurity Achieved (%)Recovery Yield (%)Time RequiredCost Factor
Column ChromatographyInitial Purification85-9580-952-6 hoursModerate
CrystallizationFinal Purification95-9970-9012-48 hoursLow
High Performance Liquid ChromatographyAnalytical/Preparative98-99.585-9830-120 minutesHigh
DistillationVolatile Impurities90-9885-951-4 hoursLow
SublimationHigh Purity Requirements99-99.960-854-12 hoursModerate

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Exact Mass

173.94288 g/mol

Monoisotopic Mass

173.94288 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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